2-[(3-Methylbutyl)amino]-1,4-naphthalenedione
Overview
Description
NT-102 is a proprietary compound developed by Neuroene Therapeutics. It is part of a novel patented platform of mitochondrial and neuroprotective chemicals designed for the treatment of neurological diseases, such as pharmacoresistant epilepsies . NT-102 has shown promising results in preclinical studies, particularly in providing protection against seizures in Dravet syndrome, a rare childhood condition characterized by severe encephalopathy and epilepsy .
Preparation Methods
The specific synthetic routes and reaction conditions for NT-102 are proprietary and have not been disclosed in the public domain. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the formation of key intermediates and final product purification using techniques such as chromatography . Industrial production methods would likely involve scaling up these synthetic routes while ensuring consistency, purity, and compliance with regulatory standards.
Chemical Reactions Analysis
NT-102, like many organic compounds, can undergo various chemical reactions. These include:
Oxidation: NT-102 may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could convert NT-102 into reduced forms, altering its chemical properties.
Substitution: NT-102 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
NT-102 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: NT-102 can be used as a model compound to study the behavior of similar neuroprotective chemicals.
Medicine: NT-102 is being developed as a potential treatment for Dravet syndrome and other pharmacoresistant epilepsies.
Mechanism of Action
The exact mechanism of action of NT-102 is not fully detailed in the available literature. it is known to exert its effects through mitochondrial and neuroprotective pathways . NT-102 likely interacts with molecular targets involved in neuronal function and protection, potentially modulating pathways related to oxidative stress, inflammation, and apoptosis .
Comparison with Similar Compounds
NT-102 can be compared with other neuroprotective and anti-seizure compounds. Similar compounds include:
Valproic acid: A widely used anti-seizure medication with neuroprotective properties.
Levetiracetam: Another anti-seizure drug with a different mechanism of action.
Cannabidiol: A compound derived from cannabis that has shown efficacy in treating certain types of epilepsy.
NT-102 is unique in its broad seizure protection and excellent brain penetration, making it a promising candidate for treating pharmacoresistant epilepsies .
Properties
IUPAC Name |
2-(3-methylbutylamino)naphthalene-1,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10(2)7-8-16-13-9-14(17)11-5-3-4-6-12(11)15(13)18/h3-6,9-10,16H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOBMWCZCWALTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607447-79-9 | |
Record name | 2-((3-Methylbutyl)amino)-1,4-naphthalenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607447799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NT-102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL92X4LP4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.